3,5-Di-tert-butylbiphenyl
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Overview
Description
3,5-Di-tert-butylbiphenyl is an organic compound with the molecular formula C20H26. It is a biphenyl derivative where two tert-butyl groups are attached to the 3 and 5 positions of one of the phenyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Di-tert-butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction typically occurs in a solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing phenol and a catalyst, adding methyl propionate, and controlling the reaction temperature between 100-140°C. The reaction mixture is then subjected to heat preservation for several hours, followed by neutralization and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form biphenyl derivatives with different substituents.
Substitution: Electrophilic substitution reactions can occur, where the tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
3,5-Di-tert-butylbiphenyl has several applications in scientific research:
Chemistry: Used as a stabilizing agent in the synthesis of other organic compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of other chemicals
Mechanism of Action
The mechanism by which 3,5-Di-tert-butylbiphenyl exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound can also inhibit oxidation processes by forming stable radicals .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with tert-butyl groups at the 4 and 4’ positions.
3,4’,5-Tri-tert-butylbiphenyl-4-ol: A biphenyl derivative with three tert-butyl groups and a hydroxyl group.
Uniqueness
3,5-Di-tert-butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other biphenyl derivatives .
Properties
CAS No. |
5723-93-3 |
---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-phenylbenzene |
InChI |
InChI=1S/C20H26/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
PMTYHCGSUNDRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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